![molecular formula C28H28N2O6 B2813304 (4Z)-12-[(2-methoxyphenyl)methyl]-4-[(pyridin-3-yl)methylidene]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; 1,4-dioxane CAS No. 1351664-88-4](/img/structure/B2813304.png)
(4Z)-12-[(2-methoxyphenyl)methyl]-4-[(pyridin-3-yl)methylidene]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; 1,4-dioxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4Z)-12-[(2-methoxyphenyl)methyl]-4-[(pyridin-3-yl)methylidene]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; 1,4-dioxane is a useful research compound. Its molecular formula is C28H28N2O6 and its molecular weight is 488.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Organic Synthesis and Catalysis
Compounds containing methoxyphenyl and pyridyl groups, similar to parts of the given chemical structure, are utilized in organic synthesis and catalysis. For instance, the study on 3-hydroxy-4-pyrones as precursors for the synthesis of highly functionalized azabicyclo[3.2.1]octane moieties highlights the potential for generating complex alkaloid structures, relevant for natural product synthesis (Rumbo et al., 1996). Similarly, stabilized 2,3-pyridyne intermediates demonstrate exceptional reactivity in cycloaddition reactions, suggesting a pathway for constructing nitrogen-containing heterocycles, which are common in pharmaceuticals (Connon & Hegarty, 2004).
Material Science and Liquid Crystal Technology
The synthesis of liquid crystalline polymers containing heterocycloalkane mesogens, like 1,3-dioxane derivatives, indicates the role of these structures in developing materials with specific thermal and optical properties. Such polymers are studied for applications in displays and optical devices (Hsu et al., 1987).
Environmental and Green Chemistry
Research into catalysis, particularly involving organometallic complexes and zwitterionic salts, demonstrates the importance of these compounds in environmental chemistry. For example, zinc catalysts capable of on-demand hydrogen generation and carbon dioxide functionalization offer pathways for renewable energy and carbon capture technologies, highlighting a move towards more sustainable chemical processes (Sattler & Parkin, 2012).
Propriétés
IUPAC Name |
1,4-dioxane;(2Z)-8-[(2-methoxyphenyl)methyl]-2-(pyridin-3-ylmethylidene)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O4.C4H8O2/c1-28-20-7-3-2-6-17(20)13-26-14-19-21(29-15-26)9-8-18-23(27)22(30-24(18)19)11-16-5-4-10-25-12-16;1-2-6-4-3-5-1/h2-12H,13-15H2,1H3;1-4H2/b22-11-; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXZYPJYQXXYCOF-RDNBWONGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2CC3=C(C=CC4=C3OC(=CC5=CN=CC=C5)C4=O)OC2.C1COCCO1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1CN2CC3=C(C=CC4=C3O/C(=C\C5=CN=CC=C5)/C4=O)OC2.C1COCCO1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
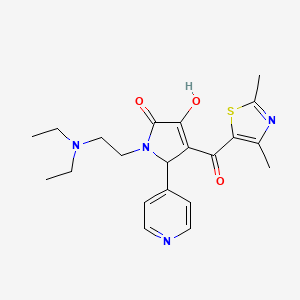
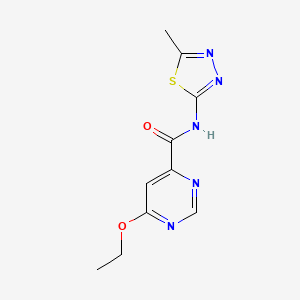
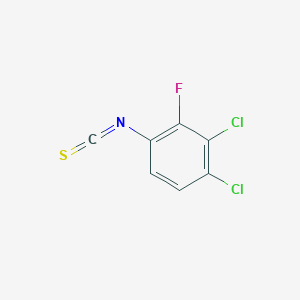

![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide](/img/structure/B2813232.png)
![2-(4-fluorophenyl)-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2813233.png)

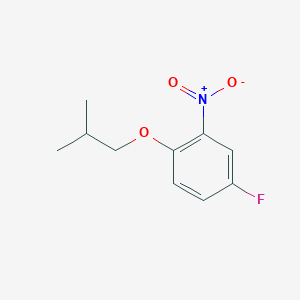
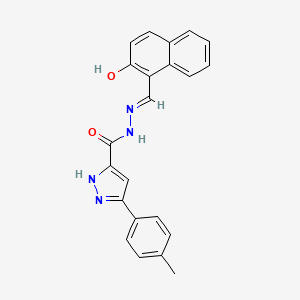

![1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-3,3-difluoropyrrolidine](/img/structure/B2813239.png)
![N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2813240.png)
![N-(2-methoxyphenyl)-2-[6-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2813243.png)
![2-[3'-(4-fluorophenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2813244.png)
